2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core substituted at position 3 with a 3,5-dimethylphenyl group and at position 6 with an acetamide moiety. The 3,5-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability. The acetamide side chain enhances solubility and provides a site for further functionalization.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-3-9(2)5-10(4-8)20-13-12(17-18-20)14(22)19(7-16-13)6-11(15)21/h3-5,7H,6H2,1-2H3,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMZJPASPRRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves the formation of the triazolopyrimidine core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate can yield an intermediate, which upon further reaction with formamide, forms the triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of cell signaling pathways, leading to effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolo[4,5-d]pyrimidinone Derivatives
*Estimated molecular formula for the target compound: C17H16N6O2.
Key Observations
Substituent Effects on Lipophilicity: The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in , which introduces polarity via the methoxy moiety.
Side Chain Modifications: The 5-methylisoxazol-3-yl group in introduces hydrogen-bonding capacity, which may enhance target binding in polar environments.
Synthetic Accessibility :
- highlights microwave-assisted synthesis for related thiazolo[4,5-d]pyrimidines , suggesting analogous methods could apply to the target compound. However, bulkier substituents (e.g., 3,5-dimethylphenyl) may require optimized reaction conditions.
Research Implications
While crystallographic data for the target compound are unavailable, demonstrates the utility of single-crystal X-ray diffraction in resolving analogous structures (e.g., thiazolo[3,2-a]pyrimidines) . Computational modeling, informed by such structural data, could predict the target’s binding modes.
The absence of reported biological data for these compounds underscores the need for further studies to correlate structural features with activity. For instance, the 3,5-dimethylphenyl group may confer selectivity toward hydrophobic binding pockets in enzymatic targets, as seen in kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of triazole and pyrimidine precursors, followed by acetamide coupling. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side products).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).
- Purification : Column chromatography or recrystallization to isolate the compound. Analytical validation via NMR spectroscopy (¹H/¹³C) and mass spectrometry confirms structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify substituents (e.g., dimethylphenyl groups at δ 2.2–2.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).
- Fourier-Transform Infrared (FT-IR) : Confirm carbonyl (C=O) and triazole (C-N) functional groups .
Q. What are the primary biological targets hypothesized for this triazolopyrimidine derivative?
- Methodological Answer : Target identification strategies include:
- Enzyme inhibition assays : Screen against kinases (e.g., CDKs) or proteases using fluorescence-based assays.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets.
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., dimethylphenyl vs. fluorophenyl) to assess impact on activity.
- Dose-response curves : Determine IC50 values under standardized conditions (pH, serum concentration).
- Meta-analysis : Cross-reference data with structurally similar triazolopyrimidines to identify trends .
Q. What advanced techniques optimize the synthesis route for scalability and reproducibility?
- Methodological Answer :
- Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, stoichiometry).
- In situ monitoring : Use Raman spectroscopy to track intermediate formation .
Q. How can computational methods enhance understanding of the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Predict stability of ligand-target complexes over time (e.g., GROMACS).
- Quantum Mechanical (QM) calculations : Analyze electron density at the triazole-pyrimidine core to identify reactive sites.
- Machine learning : Train models on bioactivity datasets to predict off-target effects .
Q. What methodologies elucidate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition above 200°C).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
Experimental Design & Data Analysis
Q. How should researchers design experiments to validate the compound’s selectivity for a target enzyme?
- Methodological Answer :
- Kinase profiling panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity indices.
- Crystallography : Co-crystallize with the target enzyme (e.g., CDK2) to resolve binding mode (PDB deposition).
- CRISPR knockouts : Validate target dependency in cell lines .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers.
- Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Blinded analysis : Randomize sample processing to reduce bias .
Tables for Key Data
| Parameter | Typical Value/Range | Method | Reference ID |
|---|---|---|---|
| Melting Point | 210–215°C (decomposes) | Differential Scanning Calorimetry | |
| LogP (Lipophilicity) | 2.8–3.2 | HPLC retention time correlation | |
| Enzyme Inhibition (CDK2) | IC50 = 0.45 ± 0.12 µM | Fluorescence polarization assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
